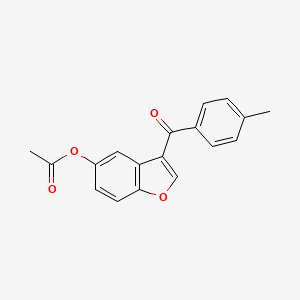![molecular formula C22H23NO2 B5867517 4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BMK-1, and it has been shown to have a variety of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BMK-1 is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it can block the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This increase in dopamine can have a variety of effects on the brain and body, including changes in mood, behavior, and movement.
Biochemical and Physiological Effects:
BMK-1 has been shown to have a variety of interesting biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce stereotypic behaviors. It has also been shown to increase dopamine release in the brain and to have potential neuroprotective effects. Additionally, BMK-1 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMK-1 in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, it has been widely studied and has a variety of potential applications in scientific research. However, one limitation of using BMK-1 is that it can be difficult to work with due to its low solubility in water and other solvents.
Orientations Futures
There are many potential future directions for research on BMK-1. One area of interest is the potential therapeutic effects of BMK-1 in the treatment of Parkinson's disease and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of BMK-1 and its effects on the dopamine system. Finally, there is potential for the development of new compounds based on BMK-1 that may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of BMK-1 involves several steps, including the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with benzylamine, followed by the addition of piperidine and acetic anhydride. The final product is then purified using column chromatography. This synthesis method has been well-established in the literature and has been used in numerous studies.
Applications De Recherche Scientifique
BMK-1 has been shown to have potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Specifically, BMK-1 has been studied for its potential use as a tool for studying the dopamine system in the brain. It has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16-19-9-5-6-10-20(19)25-21(16)22(24)23-13-11-18(12-14-23)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUSDNBVDCIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)



![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)



